Product packaging for LHRH, Des-tyr(5)-(Cat. No.:CAS No. 52186-43-3)

LHRH, Des-tyr(5)-

Cat. No.: B12734799
CAS No.: 52186-43-3
M. Wt: 1019.1 g/mol
InChI Key: AGYABMCVNGSDOG-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of LHRH Discovery and Early Analog Development

The journey to understand the hormonal control of reproduction led to a landmark achievement in the 1970s. Andrew V. Schally and Roger Guillemin independently elucidated the structure of LHRH, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. vulcanchem.comscirp.org This discovery, which earned them the Nobel Prize in Physiology or Medicine in 1977, unveiled the primary regulator of the hypothalamic-pituitary-gonadal axis. bioscientifica.com

The identification of LHRH's structure immediately spurred intense research into synthesizing analogues. scirp.org The primary motivation was to overcome the therapeutic limitations of the native hormone, which has a very short biological half-life of only a few minutes due to rapid enzymatic degradation. scirp.org Early research focused on modifying the peptide's structure to enhance its stability and potency. scirp.org These efforts led to the development of the first synthetic LHRH agonists in the 1980s, including clinically significant compounds like leuprolide, goserelin, and buserelin. bioscientifica.com This marked the beginning of a new era in the management of hormone-dependent diseases. nih.gov

Overview of the LHRH System and its Fundamental Biological Roles

LHRH is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the system that controls reproduction. scirp.org Synthesized and released in a pulsatile manner from neurons in the hypothalamus, LHRH travels through the portal blood system to the anterior pituitary gland. scirp.org There, it binds to high-affinity G protein-coupled receptors on gonadotrope cells. bioscientifica.comoup.com

This binding event triggers the synthesis and secretion of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). scirp.orgnih.gov LH and FSH, in turn, act on the gonads (testes in males, ovaries in females) to stimulate spermatogenesis and oogenesis, and to regulate the production of sex steroids like testosterone (B1683101) and estrogen. bioscientifica.comoup.com The pulsatile nature of LHRH release is crucial for maintaining normal reproductive function. vulcanchem.com

Specific Academic Research Focus on LHRH, Des-tyr(5)- and its Related Fragments/Analogues

Within the vast landscape of LHRH research, specific fragments and analogues serve as important tools for understanding structure-activity relationships. LHRH, Des-tyr(5)- is one such compound. It is a nonapeptide fragment of LHRH in which the tyrosine (Tyr) amino acid at position 5 has been deleted. vulcanchem.com

The academic interest in this particular modification stems from the critical role of the Tyr5 residue in the function and metabolism of the native hormone. The Tyr5-Gly6 bond is a primary cleavage site for metalloendopeptidases like EP24.15, which break down LHRH into smaller fragments. bioscientifica.comnih.govnih.gov The most significant of these is LHRH-(1-5) (pGlu-His-Trp-Ser-Tyr), which has been shown to have biological activities of its own, distinct from the parent hormone, including the ability to regulate LHRH gene expression. bioscientifica.comoup.comoup.com

Furthermore, the Tyr5 residue is known to be involved in the hydrophobic interactions that are critical for binding to the LHRH receptor and initiating signal transduction. vulcanchem.com Therefore, the deletion of this residue, as in LHRH, Des-tyr(5)-, is expected to significantly reduce receptor affinity and, consequently, its biological activity. vulcanchem.com While direct research on the antitumor or hormonal potential of LHRH, Des-tyr(5)- is limited, its primary value lies in its use as a research compound. vulcanchem.com By studying the effects of removing this key amino acid, scientists can confirm its importance for both enzymatic recognition and receptor activation.

Data Tables

Table 1: Comparative Structural Features of Native LHRH and LHRH, Des-tyr(5)-

Feature Native LHRH LHRH, Des-tyr(5)-
Sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 pGlu-His-Trp-Ser-Gly-Leu-Arg-Pro-Gly-NH2
Key Modification N/A Deletion of Tyrosine (Tyr) at position 5
Molecular Formula C₅₅H₇₅N₁₇O₁₃ C₄₆H₆₆N₁₆O₁₁
Molecular Weight ~1182.3 g/mol ~1019.1 g/mol

Data sourced from Vulcanchem. vulcanchem.com

Table 2: Major Enzymatic Cleavage Sites in Native LHRH
Peptide Bond Position Primary Degrading Enzymes Resulting Fragments
Tyr-Gly 5-6 Metalloendopeptidase (e.g., EP24.15), Chymotrypsin, Subtilisin LHRH-(1-5)
Trp-Ser 3-4 Chymotrypsin LHRH-(1-3) and LHRH-(4-10)
Ser-Tyr 4-5 Kidney membrane enzymes LHRH-(1-4) and LHRH-(5-10)

Data sourced from multiple studies on LHRH metabolism. bioscientifica.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H66N16O11 B12734799 LHRH, Des-tyr(5)- CAS No. 52186-43-3

Properties

CAS No.

52186-43-3

Molecular Formula

C46H66N16O11

Molecular Weight

1019.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

AGYABMCVNGSDOG-POFDKVPJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5

Origin of Product

United States

Enzymatic Processing and Metabolite Generation of Lhrh Pertinent to Des Tyr 5 Formations

Major Proteolytic Cleavage Sites of LHRH

LHRH is susceptible to cleavage at multiple sites along its decapeptide chain by endopeptidases found in various tissues, including the hypothalamus, pituitary, liver, and kidneys. researchgate.netnih.gov While several cleavage points have been identified, the primary and most studied scissile bond is between Tyrosine at position 5 and Glycine (B1666218) at position 6 (Tyr5-Gly6). nih.govoup.comoup.com This particular cleavage is considered the principal degradation pathway in the brain and periphery. bioscientifica.comoup.com

Other significant cleavage sites include the amide bonds at Trp3-Ser4 and Ser4-Tyr5. nih.govphysiology.org The degradation of LHRH at these sites can be carried out by enzymes such as angiotensin I-converting enzyme and neutral endopeptidase-24.11. nih.govphysiology.org Studies using tissue homogenates have confirmed that the pattern of degradation can vary depending on the specific enzymes present. For instance, in rat liver, kidney, and lung homogenates, an LHRH antagonist was found to be cleaved primarily at the 3rd-4th and 4th-5th amino acid positions. researchgate.net The presence of two prominent enzymatic activities in chicken median eminence and anterior pituitary homogenates results in cleavage at Tyr5-Gly6 by an endopeptidase and at Pro9-Gly10 by a post-proline-cleaving enzyme, generating LHRH-(1-5) and LHRH-(1-9) fragments, respectively. oup.com

Cleavage Site (Amide Bond)Generated FragmentsAssociated Enzyme(s)Reference
Tyr5-Gly6LHRH-(1-5) and LHRH-(6-10)Metalloendopeptidase EC 3.4.24.15 nih.govoup.comoup.com
Trp3-Ser4LHRH-(1-3) and LHRH-(4-10)Angiotensin-Converting Enzyme (ACE), Endopeptidase-24.11 nih.govphysiology.org
Ser4-Tyr5LHRH-(1-4) and LHRH-(5-10)Endopeptidase-24.11 nih.govphysiology.org
Pro9-Gly10-NH2LHRH-(1-9)Post-proline-cleaving enzyme oup.com

Mechanism of Cleavage at the Tyr5-Gly6 Amide Bond

The generation of the LHRH-(1-5) metabolite through cleavage at the Tyr5-Gly6 bond is a well-documented process mediated primarily by specific metalloendopeptidases. oup.comoup.com Emerging evidence suggests that this may not be a single-step event but rather a more complex, sequential mechanism. bioscientifica.compsu.edu

Kinetic analyses have indicated that the intact LHRH decapeptide is a relatively poor substrate for its primary processing enzyme, EC 3.4.24.15. bioscientifica.compsu.edu A proposed two-step mechanism suggests that LHRH is first cleaved by a post-proline-cleaving enzyme at the Pro9-Gly10-NH2 bond to generate the LHRH-(1-9) fragment. bioscientifica.comoup.compsu.edu This intermediate metabolite, LHRH-(1-9), is a much better substrate for EC 3.4.24.15, which then efficiently cleaves the Tyr5-Gly6 bond to produce the final LHRH-(1-5) pentapeptide. bioscientifica.compsu.edu This sequential processing highlights a regulated pathway rather than simple, non-specific degradation. bioscientifica.com

The principal enzyme responsible for cleaving the Tyr5-Gly6 bond of LHRH is the zinc metalloendopeptidase EC 3.4.24.15, also known as thimet oligopeptidase or EP24.15. bioscientifica.combioscientifica.comnih.gov This enzyme has been identified and characterized as the main mediator of LHRH metabolism in both the brain and peripheral tissues. bioscientifica.combioscientifica.comoup.com Its localization and enzymatic activity in hypothalamic regions support its critical role in modulating LHRH neuronal function. oup.comoup.com

EP24.15 is a soluble, thiol-sensitive endopeptidase that specifically hydrolyzes peptides smaller than approximately 20 amino acids, showing a preference for cleaving bonds on the N-terminal side of hydrophobic amino acid residues. ahajournals.org Its action on LHRH at the Tyr5-Gly6 bond is the rate-limiting step in the production of the LHRH-(1-5) metabolite. bioscientifica.comoup.comnih.gov The function of EP24.15 appears to be more of a "converting" enzyme than a "degrading" one, as it produces a peptide fragment, LHRH-(1-5), which possesses its own biological activity. bioscientifica.compsu.edu

The inherent instability of the native LHRH peptide, which has a short half-life of 3-4 minutes in human blood, is due to its rapid enzymatic degradation. scirp.orgcymitquimica.com Several structural and environmental factors influence the stability of LHRH and its susceptibility to proteolytic cleavage.

Amino Acid Substitutions: The substitution of the Glycine at position 6 with a D-amino acid is a well-established strategy to enhance metabolic stability. nih.govscirp.org This modification creates a β type II turn structure that hinders enzymatic access to the Tyr5-Gly6 cleavage site, significantly increasing the peptide's resistance to degradation by EP24.15 and other peptidases. scirp.orgoup.com Similarly, substitutions at other positions, such as D-Ser4, have been shown to alter the expected cleavage pattern. physiology.org

Terminal Modifications: The amidation of the C-terminus of LHRH provides protection against non-specific degradation by carboxypeptidases, which cannot efficiently cleave alpha-amidated peptides. bioscientifica.com

Glycosylation: The conjugation of carbohydrate units to the LHRH peptide sequence has been shown to protect the peptide from proteolytic degradation. nih.govuq.edu.au Glycosylation can markedly increase the peptide's half-life in human plasma and tissue homogenates by sterically hindering the approach of degrading enzymes. nih.govuq.edu.au

Enzyme Inhibitors: The degradation of LHRH can be significantly inhibited by specific enzyme inhibitors. For example, phosphoramidon, an inhibitor of endopeptidase-24.11, and TPCK, an inhibitor of chymotrypsin-like endopeptidases, have been shown to prevent LHRH cleavage. oup.comphysiology.org The metalloendopeptidase inhibitor EDTA also effectively inhibits LHRH degradation. researchgate.net

Factor/ModificationEffect on LHRHMechanismReference
Substitution of Gly6 with a D-amino acidIncreased metabolic stability and half-lifeHinders enzymatic access to the Tyr5-Gly6 cleavage site nih.govscirp.org
C-terminal amidationProtection from non-specific degradationPrevents cleavage by carboxypeptidases bioscientifica.com
GlycosylationIncreased half-life in plasma and tissue homogenatesSteric hindrance of proteolytic enzymes nih.govuq.edu.au
Presence of specific inhibitors (e.g., TPCK, EDTA)Inhibition of degradationBlocks the active site of specific peptidases researchgate.netoup.com

Characterization of LHRH-(1-5) as a Key Metabolite

Far from being an inactive degradation product, the pentapeptide LHRH-(1-5) (pGlu-His-Trp-Ser-Tyr) is now recognized as a bioactive molecule with physiological functions distinct from its parent decapeptide. bioscientifica.comnih.gov This metabolite is found endogenously in the adult and embryonic brain and is functionally capable of regulating the reproductive neuroendocrine system. oup.comoup.com

Studies have demonstrated that LHRH-(1-5) can regulate the expression of the LHRH gene itself. oup.comoup.com While LHRH can exert a negative autoregulatory feedback on its own gene expression, its metabolite, LHRH-(1-5), has a stimulatory effect on LHRH mRNA levels. oup.comoup.com This suggests a complex regulatory loop where the processing of LHRH into LHRH-(1-5) shifts the feedback from negative to positive. oup.com

Furthermore, LHRH-(1-5) has been shown to influence reproductive behavior. oup.com Intracerebroventricular administration of LHRH-(1-5) in female rats facilitated lordosis behavior, similar to the effect of LHRH itself. oup.com This effect is mediated by the metabolite, as co-injection of an EP24.15 inhibitor with LHRH blocked the facilitation of lordosis, while the inhibitor had no effect on the action of directly administered LHRH-(1-5). oup.com These findings support the hypothesis that the metabolism of LHRH to LHRH-(1-5) is a crucial activation step for some of its central functions, representing another layer of regulatory complexity through neuropeptide processing. nih.gov

Intracellular Signaling Pathways Mediated by Lhrh, Des Tyr 5 Analogues and Metabolites

Differential Signaling Mechanisms in Various Cell Types

The signaling mechanisms engaged by LHRH-(1-5) are not uniform across all cells, leading to a range of physiological responses. This diversity is largely attributed to the differential expression and coupling of specific G-protein coupled receptors (GPCRs) in various tissues.

LHRH-(1-5) exerts its effects by binding to orphan G-protein coupled receptors, notably GPR101 and GPR173. nih.gov The downstream signaling is contingent on the specific G-protein subtype to which these receptors couple. In cancer cells, GnRH receptors are often coupled with the Gαi protein. mdpi.comguidetopharmacology.org This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which in turn activates MAPK kinase cascades like p38MAPK and JNK. mdpi.com This Gαi-mediated pathway is central to the antiproliferative effects observed for GnRH analogs in certain cancer models. mdpi.comguidetopharmacology.org

In contrast, the classical LHRH receptor (LHRH-R) in pituitary gonadotropes primarily couples to Gαq/11 proteins. guidetopharmacology.orgnih.govfrontiersin.org This activation of Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for gonadotropin synthesis and secretion. frontiersin.org While LHRH-(1-5) acts independently of the classical LHRH-R, its G-protein-dependent actions in specific cells, such as endometrial cancer cells, initiate distinct signaling cascades. frontiersin.orgresearchgate.net Studies using G-protein antagonists have confirmed that the effects of LHRH-(1-5) on processes like epidermal growth factor (EGF) release are G-protein dependent. frontiersin.org The actions of LHRH-(1-5) via GPR101 are thought to occur through traditional G-protein signaling, whereas GPR173 may involve non-canonical pathways that recruit β-arrestin 2. nih.gov

The mobilization of intracellular calcium ([Ca2+]i) and the subsequent activation of Protein Kinase C (PKC) are critical components of LHRH signaling. In the LHRH neuronal cell line GT1-7, the stimulatory effect of LHRH-(1-5) on LHRH gene expression is dependent on the calcium/calmodulin-dependent protein kinase (CaM kinase). nih.govoup.com This process involves an influx of extracellular Ca2+, as the effect is blocked by the calcium chelator EGTA. oup.com

While direct evidence linking LHRH-(1-5) to PKC activation is still developing, the pathways are often interconnected. For instance, in experimental ovarian tumor cells, the activation of ERK1/2 by a GnRH agonist was found to be dependent on PKC. conicet.gov.ar In pituitary cells, PKC activation is a key element in the LHRH self-priming response, which amplifies subsequent LH release. nih.gov Given that LHRH-(1-5) can modulate neuronal function through calcium-dependent mechanisms, it is plausible that PKC activation represents another layer of its signaling complexity, particularly in cells where it influences proliferation and secretion. nih.govoup.com The interplay between calcium mobilization and PKC activation is crucial, as PKC can be activated by both Ca2+ and diacylglycerol, a product of the Gαq/11 pathway. frontiersin.orgnih.gov

The modulation of the cyclic AMP (cAMP) pathway by LHRH-(1-5) is highly cell-specific. In endometrial cancer Ishikawa cells and rat pituitary GH3 tumor cells, LHRH-(1-5) treatment showed no significant effect on cAMP accumulation. uliege.be This suggests that in these cell types, its signaling diverges from the cAMP pathway. uliege.be

Conversely, in cancer cells where GnRH receptors couple to Gαi proteins, the activation by GnRH analogs leads to a decrease in cAMP levels. mdpi.com This inhibitory effect on the cAMP pathway is a key mechanism for the antiproliferative actions of these compounds. mdpi.com In other contexts, such as in certain ovarian cells, GnRH agonists have been shown to increase cAMP production. conicet.gov.ar The classical LHRH receptor has also been reported to couple to Gαs, which stimulates cAMP production, although this is not its primary signaling route in gonadotropes. guidetopharmacology.orgnih.gov The varied responses highlight that LHRH-(1-5) and its analogues can either stimulate, inhibit, or have no effect on the cAMP pathway, depending on the specific receptor and G-protein landscape of the target cell. mdpi.comconicet.gov.aruliege.be

Table 1: Differential Signaling of LHRH-(1-5) in Various Cell Types

Cell TypeReceptor(s)G-Protein CouplingKey Downstream EffectReference
Endometrial Cancer (Ishikawa)GPR101G-protein dependentEGF release, EGFR phosphorylation, no change in cAMP frontiersin.orguliege.be
LHRH Neurons (GT1-7)UnknownNot specifiedIncreased LHRH gene expression (CaM Kinase dependent) nih.govoup.com
Pituitary Tumor (GH3)GPR101Likely G-protein dependentNo significant effect on cAMP pathway uliege.be
Prostate Cancer CellsLHRH-RGαiDecreased cAMP, MAPK/JNK activation mdpi.com

Unique Signaling Cascades Activated by LHRH-(1-5)

LHRH-(1-5) activates signaling cascades that are distinct from its parent molecule, LHRH. These unique pathways often involve the transactivation of growth factor receptors and function entirely independently of the classical LHRH receptor.

A hallmark of LHRH-(1-5) signaling, particularly in endometrial cancer cells, is the transactivation of the Epidermal Growth Factor Receptor (EGFR). oup.comphoenixbiotech.net In the Ishikawa human endometrial cancer cell line, LHRH-(1-5) stimulates the release of EGF. frontiersin.orgresearchgate.net This released EGF then acts in an autocrine or paracrine manner to activate the EGFR. frontiersin.orgresearchgate.net This activation is characterized by the phosphorylation of the EGFR at multiple specific tyrosine residues, including Y992, Y1045, and Y1068. frontiersin.orgresearchgate.netoup.comphoenixbiotech.net The phosphorylation of these sites creates docking points for various signal transducers, which in turn activate downstream kinase cascades that promote cell proliferation, migration, and invasion—key processes in metastatic progression. frontiersin.orgoup.com This entire process is initiated by the binding of LHRH-(1-5) to its own receptor, GPR101, which then stimulates matrix metallopeptidase-9 (MMP-9) activity to facilitate EGF release. frontiersin.orgresearchgate.net

Table 2: LHRH-(1-5) Induced EGFR Phosphorylation Sites

Phosphorylation SiteCell LineInducing CompoundReference
Tyrosine 992 (Y992)Ishikawa (Human Endometrial Cancer)LHRH-(1-5) frontiersin.orgoup.com
Tyrosine 1045 (Y1045)Ishikawa (Human Endometrial Cancer)LHRH-(1-5) frontiersin.orgoup.com
Tyrosine 1068 (Y1068)Ishikawa (Human Endometrial Cancer)LHRH-(1-5) frontiersin.orgoup.com

The signaling actions of LHRH-(1-5) are unequivocally independent of the classical LHRH receptor (LHRH-R). nih.govfrontiersin.org Studies have shown that LHRH-(1-5) does not bind to the LHRH-R. psu.edu Furthermore, the effects of LHRH-(1-5), such as facilitating lordosis behavior in female rats or stimulating EGFR phosphorylation in cancer cells, are not blocked by potent LHRH-R antagonists like Antide. nih.govfrontiersin.org In stark contrast to LHRH-(1-5), treatment of Ishikawa cells with LHRH itself or other LHRH agonists had no effect on EGFR phosphorylation. frontiersin.orgoup.com This demonstrates that the metabolite LHRH-(1-5) is not simply a degraded, inactive fragment but a bioactive peptide in its own right, with a distinct receptor system and mechanism of action. nih.govfrontiersin.orgpsu.edu This functional independence allows LHRH-(1-5) to have biological effects that can be different from, or even oppose, those of its parent peptide. frontiersin.org

Proposed Involvement of Novel Receptors in LHRH-(1-5) Signaling

While the parent peptide, Luteinizing Hormone-Releasing Hormone (LHRH), primarily signals through the LHRH receptor (LHRH-R) to regulate the hypothalamic-pituitary-gonadal axis, its metabolite, LHRH-(1-5), has been shown to be biologically active and operate through distinct signaling pathways. uq.edu.aunih.govbioscientifica.com This pentapeptide, generated by the cleavage of LHRH at the Tyr5-Gly6 bond by the metalloendopeptidase EC 3.4.24.15 (also known as thimet oligopeptidase 1 or EP24.15), does not bind to the classical LHRH-R. bioscientifica.comphoenixbiotech.netfrontiersin.org Instead, research points towards the involvement of novel G protein-coupled receptors (GPCRs), particularly the orphan receptor GPR101, in mediating the diverse cellular effects of LHRH-(1-5). nih.govphoenixbiotech.netfrontiersin.org

The signaling actions of LHRH-(1-5) are multifaceted, involving both traditional G-protein signaling and non-canonical pathways. nih.gov Studies have identified two orphan GPCRs, GPR101 and GPR173, as putative receptors for LHRH-(1-5). nih.govnih.gov The downstream signaling cascades initiated by LHRH-(1-5) binding to these receptors can vary depending on the cell type and context. nih.govfrontiersin.org

GPR101-Mediated Signaling

A significant body of evidence implicates GPR101 as a key receptor for LHRH-(1-5) in various cellular processes, notably in the context of cancer cell migration and proliferation. phoenixbiotech.netfrontiersin.orgoup.com In Ishikawa human endometrial cancer cells, LHRH-(1-5) has been demonstrated to stimulate cell migration and transactivate the Epidermal Growth Factor Receptor (EGFR). phoenixbiotech.netoup.comnih.gov This action is mediated by GPR101. phoenixbiotech.netoup.com Down-regulation of GPR101 expression effectively blocks the LHRH-(1-5)-induced phosphorylation of EGFR and subsequent cellular migration. phoenixbiotech.netoup.com

The signaling cascade initiated by the LHRH-(1-5)-GPR101 interaction involves a G-protein dependent mechanism. frontiersin.orgoup.com Upon binding to GPR101, LHRH-(1-5) stimulates the release of Epidermal Growth Factor (EGF), which in turn leads to the phosphorylation of EGFR at multiple tyrosine residues (specifically Tyr992, Tyr1045, and Tyr1068). phoenixbiotech.netfrontiersin.orgoup.com This transactivation of EGFR initiates downstream signaling cascades that promote cellular migration. phoenixbiotech.netfrontiersin.orgoup.com Interestingly, this pathway appears to be independent of cyclic AMP (cAMP), as LHRH-(1-5) treatment in Ishikawa cells did not lead to significant changes in cAMP levels. oup.com The mechanism is also suggested to involve the mobilization of matrix metallopeptidases (MMPs), such as MMP-9, which facilitate the release of membrane-bound EGF. frontiersin.orgoup.com The use of a broad G-protein antagonist, GPAnt-2, has confirmed the requirement of a G-protein complex in this signaling pathway. frontiersin.orgnih.gov

The GPR101 gene is highly expressed in the hypothalamus and pituitary, further supporting its potential role in the broader GnRH signaling paradigm. frontiersin.org

Cell LineLigandReceptorKey Signaling EventsCellular OutcomeReference
Ishikawa (Endometrial Cancer)LHRH-(1-5)GPR101EGF release, EGFR phosphorylation (Tyr992, 1045, 1068), MMP-9 activationIncreased cell migration phoenixbiotech.netfrontiersin.orgoup.com
ECC-1 (Endometrial Cancer)LHRH-(1-5)GPR101MMP-9 activation, EGF release, EGFR phosphorylationIncreased cell migration and invasion frontiersin.org

Other Potential Receptors and Pathways

In addition to GPR101, another orphan GPCR, GPR173, has been identified as a potential receptor for LHRH-(1-5), particularly in the context of neuronal cell migration. nih.govphoenixbiotech.net In immortalized GnRH-secreting GN11 cells, LHRH-(1-5) was found to inhibit cell migration by binding to GPR173. phoenixbiotech.netnih.gov This signaling pathway involves the activation of the signal transducer and activator of transcription 3 (STAT3). phoenixbiotech.net The recruitment of β-arrestin 2 is also implicated as a mediator in the GPR173-dependent signaling of LHRH-(1-5) in immortalized GnRH neurons, suggesting a deviation from the canonical G-protein coupled receptor pathway. nih.govphoenixbiotech.net

Furthermore, some early studies suggested a potential interaction of LHRH-(1-5) with NMDA receptors, where it was proposed to have antagonistic properties and mediate an inhibitory autofeedback of GnRH secretion. bioscientifica.com However, more recent research has predominantly focused on the role of GPR101 and GPR173.

The discovery of these novel receptors and their distinct signaling pathways for the LHRH metabolite LHRH-(1-5) adds a new layer of complexity to the understanding of the GnRH system. It highlights that the biological activity of LHRH is not solely confined to the full decapeptide but extends to its metabolic products, which can elicit unique cellular responses through their own specific receptors. frontiersin.orgnih.gov

Cell LineLigandReceptorKey Signaling EventsCellular OutcomeReference
GN11 (Immortalized GnRH Neurons)LHRH-(1-5)GPR173Activation of STAT3, Recruitment of β-arrestin 2Inhibition of cell migration phoenixbiotech.netnih.gov

An article focusing solely on the biological activity of the specific chemical compound “LHRH, Des-tyr(5)-” cannot be generated based on currently available scientific literature.

Extensive searches for this particular analogue, including its chemical sequence (pGlu-His-Trp-Ser-Gly-Leu-Arg-Pro-Gly-NH2), did not yield specific research data regarding its activity in research models. The requested detailed analysis—covering its effects on pituitary gonadotropin secretion, receptor interaction phenomena, and direct cellular effects on cancer cell lines—is not documented in accessible publications.

Scientific literature is rich with information on other Luteinizing Hormone-Releasing Hormone (LHRH) analogues, such as agonists (e.g., Leuprolide, Goserelin) and antagonists (e.g., Degarelix, Cetrorelix), for which the biological activities outlined in the request are well-studied and reported. However, this information does not pertain to the specific "Des-tyr(5)-" variant. The modification of deleting the tyrosine amino acid at position 5 is significant, and the biological effects of this change have not been characterized in the manner required to fulfill the article outline.

Biological Activity in Research Models in Vitro and Animal Studies

Neuromodulatory Roles and Behavioral Effects of LHRH-(1-5)

The pentapeptide LHRH-(1-5), a metabolite of Luteinizing Hormone-Releasing Hormone (LHRH), has been identified as a bioactive molecule with distinct neuromodulatory functions. nih.gov Research in animal models has revealed its involvement in regulating reproductive behaviors, acting within the central nervous system to influence specific physiological responses. frontiersin.orgfrontiersin.org

Facilitation of Sexual Behavior (Lordosis) in Animal Models

Studies conducted in estradiol-primed, ovariectomized female rats have demonstrated that LHRH-(1-5) plays a significant role in facilitating lordosis, a key receptive posture for mating in many female mammals. frontiersin.orgfrontiersin.org Intracerebroventricular (ICV) administration of LHRH-(1-5) has been shown to elicit this behavior, indicating its direct action on the central nervous system to promote sexual receptivity. frontiersin.orgfrontiersin.org The potency of LHRH-(1-5) in inducing lordosis has been observed to be comparable to that of its parent peptide, LHRH-I. frontiersin.orgfrontiersin.org This suggests that the metabolic breakdown of LHRH into smaller fragments like LHRH-(1-5) is not an inactivation process but rather a mechanism for generating molecules with specific and potent biological activities. nih.gov

Experimental ModelCompound AdministeredObserved Behavioral EffectReference
Estradiol-primed ovariectomized female ratsLHRH-(1-5) (ICV)Elicited lordosis behavior frontiersin.orgfrontiersin.org
Estradiol-primed ovariectomized female ratsLHRH-I (ICV)Facilitated lordosis behavior frontiersin.orgfrontiersin.org

Independence from LHRH Receptor in Behavioral Modulation

A crucial aspect of the neuromodulatory action of LHRH-(1-5) is that its effects on sexual behavior appear to be mediated through a mechanism independent of the classical LHRH receptor (GnRHR). frontiersin.orgfrontiersin.org This was demonstrated in studies where the facilitation of lordosis by the parent molecule, LHRH-I, was inhibited by immunoneutralization with specific antibodies. frontiersin.orgfrontiersin.org In contrast, the lordosis-facilitating effect of LHRH-(1-5) remained unaffected by these antibodies. frontiersin.orgfrontiersin.org This differential outcome strongly suggests that LHRH-(1-5) does not act via the same receptor as LHRH-I to modulate sexual behavior. frontiersin.orgfrontiersin.org These findings point towards the existence of a distinct receptor or signaling pathway through which this pentapeptide exerts its behavioral effects. frontiersin.org

Experimental ConditionLHRH-I Facilitated LordosisLHRH-(1-5) Facilitated LordosisImplicationReference
Immunoneutralization with EP24.15 antibodiesInhibitedUnaffectedLHRH-(1-5) acts independently of the LHRH receptor for this behavioral effect. frontiersin.orgfrontiersin.org

Comparative Analysis of Lhrh, Des Tyr 5 with Other Lhrh Analogues

Structure-Activity Relationship (SAR) Comparisons at Position 5

The amino acid residue at position 5 of the LHRH decapeptide plays a crucial role in determining the biological activity of its analogues. The native sequence, pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, features a tyrosine (Tyr) residue at this position. Modifications at this site can significantly influence whether an analogue will act as an agonist, stimulating the LHRH receptor, or as an antagonist, blocking it.

Agonistic vs. Antagonistic Properties Based on Position 5 Modifications

The development of LHRH antagonists has often involved substantial modifications throughout the peptide chain, including at position 5. Early efforts to create antagonists involved substitutions at positions 2 and 3, and later at position 6. nih.gov However, to achieve high-potency antagonists, modifications at multiple positions, including the introduction of unnatural amino acids, became necessary. nih.gov

The transition from an agonist to an antagonist is a complex process. LHRH agonists typically have a modification at position 6, which increases receptor binding affinity and resistance to degradation, leading to prolonged and potent stimulation of the LHRH receptor. nih.gov This overstimulation eventually leads to receptor downregulation and a paradoxical suppression of gonadotropin release. nih.gov In contrast, LHRH antagonists bind to the receptor without activating it, leading to an immediate inhibition of gonadotropin release. nih.govonclive.com This is achieved through multiple amino acid substitutions that alter the peptide's conformation and prevent the necessary conformational changes in the receptor for signal transduction.

The deletion of tyrosine at position 5, as in LHRH, Des-tyr(5)-, would be expected to significantly alter the peptide's interaction with the LHRH receptor. The aromatic side chain of tyrosine is thought to be involved in receptor binding. Its removal would likely decrease the binding affinity and could potentially shift the analogue's properties, though its precise effect as an agonist or antagonist would require experimental validation.

Analogue TypeModification StrategyConsequence
Agonist Typically, a single D-amino acid substitution at position 6 (e.g., [D-Trp6]LHRH).Increased receptor binding affinity and resistance to enzymatic degradation, leading to initial stimulation followed by receptor downregulation. nih.gov
Antagonist Multiple substitutions of natural and unnatural amino acids, often at positions 1, 2, 3, and 6. Position 5 is often maintained as an aromatic residue.Immediate blockade of the LHRH receptor without an initial stimulatory phase. nih.govonclive.com
LHRH, Des-tyr(5)- Deletion of the amino acid at position 5.Expected to have reduced receptor binding affinity due to the loss of the aromatic side chain of tyrosine. The resulting biological activity (agonistic vs. antagonistic) would depend on the overall conformational changes.

Differential Metabolic Stability Compared to Native LHRH and other Analogs

A key factor in the therapeutic efficacy of LHRH analogues is their metabolic stability. Native LHRH has a very short half-life in circulation due to its rapid degradation by various peptidases. A primary cleavage site in the native LHRH molecule is the bond between Tyr5 and Gly6. bioscientifica.com This enzymatic cleavage is a critical step in the inactivation of the hormone.

The development of LHRH analogues has therefore focused on creating molecules that are resistant to this enzymatic degradation. LHRH antagonists, for instance, are designed to be protease resistant, which contributes to their long-acting nature. nih.gov This resistance is often achieved by substituting the natural L-amino acids with D-amino acids or other unnatural amino acids at or near the cleavage sites.

The compound LHRH, Des-tyr(5)- lacks the Tyr5 residue and therefore the Tyr5-Gly6 peptide bond. This structural modification would inherently make it resistant to cleavage by enzymes that specifically target this bond. For example, the zinc metalloendopeptidase EC 3.4.24.15 (also known as thimet oligopeptidase or EP24.15) is known to cleave LHRH at the Tyr5-Gly6 bond to produce the metabolite LHRH-(1-5). bioscientifica.com An analogue lacking this bond would not be a substrate for this enzyme at this particular site.

CompoundKey Cleavage Site(s)Consequence for Metabolic Stability
Native LHRH Tyr5-Gly6 bioscientifica.comRapidly degraded, leading to a short biological half-life.
LHRH Agonists (e.g., [D-Trp6]LHRH) Substitution at position 6 protects the 5-6 bond from cleavage.Increased resistance to degradation compared to native LHRH, resulting in a longer duration of action. uq.edu.au
LHRH Antagonists Designed with multiple modifications to be protease resistant. nih.govSignificantly enhanced metabolic stability and prolonged duration of action. nih.gov
LHRH, Des-tyr(5)- Lacks the Tyr5-Gly6 bond.Inherently resistant to cleavage at the 5-6 position. Overall stability depends on susceptibility to other peptidases.

Distinct Biological Profiles of LHRH-(1-5) Compared to Full-Length LHRH and its Agonists/Antagonists

The cleavage of native LHRH at the Tyr5-Gly6 bond is not merely a degradation pathway but also a mechanism for producing a bioactive metabolite, the pentapeptide LHRH-(1-5) (pGlu-His-Trp-Ser-Tyr). bioscientifica.com This fragment has a distinct biological profile that differs significantly from that of the full-length LHRH decapeptide and its synthetic agonists and antagonists.

While LHRH, its agonists, and antagonists primarily exert their effects through the LHRH receptor in the pituitary gland, LHRH-(1-5) appears to act through different signaling pathways and may not even bind to the classical LHRH receptor. bioscientifica.comoup.com Studies have shown that the effects of LHRH-(1-5) are not blocked by LHRH receptor antagonists, suggesting an independent mechanism of action. oup.com

One of the most notable differences in the biological activity of LHRH-(1-5) is its effect on LHRH gene expression. While LHRH itself can have a negative autoregulatory feedback effect on its own gene expression, LHRH-(1-5) has been shown to stimulate LHRH mRNA levels in neuronal cells. oup.com This suggests a complex regulatory loop where the parent hormone and its metabolite have opposing effects on LHRH synthesis.

Furthermore, LHRH-(1-5) has been implicated in mediating some of the behavioral effects of LHRH. For instance, the facilitation of lordosis behavior in female rats by LHRH is thought to be mediated by its conversion to LHRH-(1-5). oup.com In endometrial cancer cells, LHRH has been shown to be anti-proliferative, whereas LHRH-(1-5) exhibits proliferative effects. frontiersin.org

Some research suggests that LHRH-(1-5) may exert its effects through N-methyl-D-aspartic acid (NMDA) receptors or other G protein-coupled receptors distinct from the LHRH receptor. bioscientifica.comfrontiersin.org

FeatureFull-Length LHRH / Agonists / AntagonistsLHRH-(1-5)
Primary Receptor LHRH Receptor (GnRH-R)Does not appear to bind to the classical LHRH receptor. bioscientifica.comoup.com May act through NMDA receptors or other G protein-coupled receptors. bioscientifica.comfrontiersin.org
Effect on LHRH Gene Expression LHRH can have a negative autoregulatory feedback effect. oup.comStimulates LHRH mRNA expression. oup.com
Effect on Cell Proliferation (Endometrial Cancer Cells) Anti-proliferative. frontiersin.orgProliferative. frontiersin.org
Role in Behavior Mediates reproductive behaviors.Appears to mediate some behavioral effects of LHRH, such as lordosis. oup.com
Antagonist Blockade Effects are blocked by LHRH receptor antagonists. oup.comEffects are not blocked by LHRH receptor antagonists. oup.com

Table of Compound Names

AbbreviationFull Name
LHRHLuteinizing Hormone-Releasing Hormone
GnRHGonadotropin-Releasing Hormone
TyrTyrosine
GlyGlycine (B1666218)
pGluPyroglutamic acid
HisHistidine
TrpTryptophan
SerSerine
LeuLeucine
ArgArginine
ProProline
NMDAN-methyl-D-aspartic acid

Advanced Research Methodologies for Lhrh, Des Tyr 5 Compound Characterization

Spectroscopic and Conformational Analysis (e.g., NMR, CD)

Spectroscopic techniques are fundamental in determining the three-dimensional structure and conformational dynamics of peptides like LHRH, Des-tyr(5)-. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are principal tools in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR studies, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the spatial proximity of atoms within the molecule. For LHRH and its analogs, NMR has been crucial in identifying key structural features, such as the β-turn conformation involving residues 5 through 8, which is believed to be important for receptor binding. colab.wsnih.gov In the case of LHRH, Des-tyr(5)-, the absence of the Tyr⁵ residue is predicted to disrupt the hydrogen-bonding network and alter the peptide's hydrophobicity, likely preventing the formation of the typical β-turn structure. nih.govcolab.ws While specific NMR spectra for LHRH, Des-tyr(5)- are not widely published, analysis of related analogs shows that even single residue changes can significantly alter the conformational landscape. oup.comnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess the secondary structure of peptides in solution. wikipedia.org Far-UV CD can reveal the presence of α-helices, β-sheets, and random coil structures. wikipedia.org For native LHRH and its active analogs, CD studies have helped to characterize the conformational preferences in different solvent environments. researchgate.net It is hypothesized that a CD analysis of LHRH, Des-tyr(5)- would likely show a predominantly random coil structure, given that the deleted Tyr⁵ residue is a key component of the stabilizing β-turn. colab.ws

Technique Application for LHRH, Des-tyr(5)- Analysis Anticipated Findings
NMR Spectroscopy Elucidation of 3D structure, residue-specific conformation, and intramolecular interactions.Absence of the characteristic β-turn (residues 5-8); altered chemical shifts and NOE patterns compared to native LHRH; likely a more flexible or random coil structure.
CD Spectroscopy Assessment of global secondary structure content (α-helix, β-sheet, random coil) in solution.A spectrum characteristic of a disordered or random coil peptide, lacking the features associated with a defined β-turn.

Receptor Ligand Binding Assays (e.g., Radioligand Binding Studies)

Receptor ligand binding assays are critical for quantifying the affinity of a ligand for its receptor. nih.gov For LHRH analogs, these assays typically use membrane preparations from tissues or cells expressing the LHRH receptor (LHRH-R), such as the pituitary gland or cancer cell lines. nih.govrcin.org.pl

Radioligand Binding Studies: These assays are considered the gold standard for determining binding affinity. nih.gov A common approach is a competitive binding assay, where the ability of an unlabeled ligand, such as LHRH, Des-tyr(5)-, to displace a radiolabeled LHRH analog (e.g., [¹²⁵I][D-Trp⁶]LHRH) from the receptor is measured. nih.gov From this, the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) can be calculated, which are inverse measures of binding affinity.

The Tyr⁵ residue of native LHRH is known to be crucial for receptor binding, participating in hydrophobic interactions within the transmembrane domains of the LHRH-R. nih.gov Consequently, LHRH, Des-tyr(5)- is expected to exhibit significantly reduced receptor affinity compared to the native hormone. nih.govvulcanchem.com Studies on analogous compounds support this hypothesis; for instance, substituting Tyr⁵ with other amino acids or modifying it can drastically reduce binding and subsequent biological activity. nih.govoup.com A study on a sulfonamido analog of [Des-Tyr⁵]-GnRH found it to be only marginally bioactive, which is consistent with poor receptor binding. nih.gov

Compound Key Structural Feature Receptor Binding Affinity (Predicted/Inferred) Reference
LHRH (native) Contains Tyr at position 5High nih.gov
LHRH, Des-tyr(5)- Deletion of Tyr at position 5Very Low / Expected to be pharmacologically inert nih.govvulcanchem.com
[D-Tyr⁵]LHRH D-amino acid at position 5Reduced (inferred from 40% lower LH release) nih.govvulcanchem.com
[His⁵]GnRH I His substitution at position 5Higher than native GnRH I (IC₅₀ = 0.86 nM vs 2.75 nM) oup.com

Cell-Based Functional Assays (e.g., LH Release, Cell Proliferation, Migration)

Cell-based functional assays measure the biological response elicited by a ligand upon binding to its receptor. These assays are essential for classifying an analog as an agonist, antagonist, or inactive compound.

LH Release Assays: The primary function of LHRH is to stimulate the release of luteinizing hormone (LH) from pituitary gonadotrope cells. nih.gov In vitro assays using primary cultures of rat pituitary cells are a standard method to assess the bioactivity of LHRH analogs. nih.govnih.gov Following incubation with the test compound, the concentration of LH in the culture medium is measured by radioimmunoassay (RIA) or ELISA. Given the expected low receptor binding affinity of LHRH, Des-tyr(5)-, it is predicted to have minimal to no activity in stimulating LH release. nih.govvulcanchem.comnih.gov A study evaluating a sulfonamido-[Des-Tyr⁵]GnRH analog confirmed it was only marginally bioactive in inducing LH release from rat pituitary cells. nih.gov

Cell Proliferation and Migration Assays: LHRH receptors are also expressed on various cancer cells, and their activation can lead to antiproliferative effects. nih.govuq.edu.au Cell lines such as the human prostate cancer lines LNCaP, DU145, and PC3 are commonly used to study these direct effects. nih.gov Cell proliferation can be measured using assays like the MTT, XTT, or BrdU incorporation assays. sigmaaldrich.comthermofisher.com Cell migration and invasion, which are key aspects of metastasis, can be assessed using Boyden chamber or wound-healing ("scratch") assays. kennesaw.edu While certain LHRH analogs can inhibit cancer cell proliferation and migration, these effects are receptor-mediated. nih.govnih.gov Therefore, due to its predicted inability to effectively bind the LHRH-R, LHRH, Des-tyr(5)- is not expected to show significant antiproliferative or anti-migration activity. nih.govvulcanchem.com

Assay Type Cell Line/System Parameter Measured Predicted Outcome for LHRH, Des-tyr(5)-
LH Release Primary Rat Pituitary CellsLuteinizing Hormone (LH) concentration in mediaMarginal to no stimulation of LH release
Cell Proliferation LNCaP, DU145 (Prostate Cancer)Cell viability/DNA synthesisNo significant antiproliferative effect
Cell Migration Various Cancer Cell LinesNumber of cells migrating through a barrierNo significant effect on cell migration

Molecular Biology Techniques for Receptor Expression and Signaling Pathway Analysis (e.g., RT-PCR, Western Blot)

Molecular biology techniques are indispensable for investigating the expression of the LHRH receptor and the intracellular signaling pathways activated by ligand binding.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to detect and quantify the messenger RNA (mRNA) that codes for the LHRH receptor in various tissues and cell lines. vulcanchem.comnih.gov This technique confirms that the target cells for functional assays indeed express the receptor. For example, studies have used RT-PCR to demonstrate the presence of LHRH-R mRNA in human bladder and pancreatic cancer cell lines. vulcanchem.comnih.gov While not used to directly test LHRH, Des-tyr(5)-, RT-PCR is a prerequisite for validating the cell models in which the compound's (in)activity is to be tested.

Western Blot: Western blotting, or immunoblotting, is used to detect specific proteins in a sample. thermofisher.com It can confirm the presence of the LHRH receptor protein (approximately 64-68 kDa) in cell membrane preparations. nih.govsaliva.com.cn Furthermore, it is a powerful tool for analyzing the signaling pathways downstream of receptor activation. For instance, LHRH agonists are known to activate G-proteins (Gαq for pituitary effects, Gαi for antiproliferative effects), which can be studied by observing the phosphorylation state of downstream kinases or the activation of effector proteins like caspases involved in apoptosis. nih.govwikipedia.orgias.ac.in Since LHRH, Des-tyr(5)- is unlikely to activate the receptor, it would not be expected to induce detectable changes in these downstream signaling pathways when analyzed by Western blot. vulcanchem.com

Technique Target Molecule Purpose in LHRH, Des-tyr(5)- Research Context
RT-PCR LHRH-Receptor mRNATo confirm the expression of the receptor transcript in the cellular models used for functional assays.
Western Blot LHRH-Receptor ProteinTo confirm the expression of the receptor protein in cellular models.
Western Blot Signaling Proteins (e.g., p-ERK, Caspase-3)To assess the activation of downstream signaling pathways. It would be predicted that LHRH, Des-tyr(5)- does not induce signaling.

In Vivo Animal Models for Biological Activity Assessment

Models for Biological Activity: The rat is a common model for assessing the gonadotropin-releasing activity of LHRH analogs. colab.ws Following administration of the compound (e.g., intravenously or intracerebroventricularly), blood samples are collected over time to measure plasma concentrations of LH and FSH. nih.gov Given the poor in vitro activity of analogs lacking Tyr⁵, it is expected that LHRH, Des-tyr(5)- would fail to elicit a significant LH or FSH release in vivo.

Models for Stability Assessment: The in vivo stability of LHRH analogs is a key parameter. Native LHRH has a very short half-life (2-5 minutes) due to rapid enzymatic degradation. medchemexpress.com A primary cleavage site is the Tyr⁵-Gly⁶ bond, which is targeted by endopeptidase 24.15. nih.gov The deletion of Tyr⁵ in LHRH, Des-tyr(5)- removes this cleavage site, which could paradoxically increase its metabolic stability compared to the native peptide, even though it is biologically inactive. nih.govvulcanchem.com In vivo stability can be assessed by administering the peptide to an animal (e.g., a mouse or rat) and measuring its concentration in plasma over time using techniques like liquid chromatography-mass spectrometry (LC-MS). capes.gov.brmdpi.com Studies on other modified analogs have shown that changes at positions 5 and 6 significantly impact stability. capes.gov.br

Animal Model Methodology Parameter Assessed Predicted Outcome for LHRH, Des-tyr(5)-
Rat IV or ICV administration; serial blood sampling; RIA/ELISAPlasma LH and FSH levelsNo significant increase in gonadotropins
Mouse/Rat IV administration; serial blood sampling; LC-MS analysisPharmacokinetic profile (e.g., half-life)Potentially increased half-life compared to native LHRH due to removal of a key cleavage site, but biologically inert.

Peptide Synthesis and Purification Techniques

The synthesis and purification of LHRH, Des-tyr(5)- and other peptide analogs are predominantly achieved through automated solid-phase peptide synthesis (SPPS). uq.edu.auias.ac.in

Fmoc Solid-Phase Peptide Synthesis (SPPS): The standard method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids. nih.govuq.edu.au The synthesis proceeds in a stepwise manner on a solid support, typically a resin such as Rink Amide MBHA to yield a C-terminal amide upon cleavage.

The general cycle for adding one amino acid involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptide chain, usually with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uq.edu.au

Washing: Thorough washing of the resin with DMF to remove excess piperidine and byproducts. kennesaw.edu

Coupling: Addition of the next Fmoc-protected amino acid, which is pre-activated with a coupling reagent. Common activation systems include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). uq.edu.au The synthesis of LHRH, Des-tyr(5)- would follow the native sequence, simply omitting the coupling step for Tyrosine.

Washing: Final wash to remove excess reagents and unreacted amino acids. kennesaw.edu

This cycle is repeated until the full nonapeptide sequence (pGlu-His-Trp-Ser-Gly-Leu-Arg-Pro-Gly-NH₂) is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the permanent acid-labile side-chain protecting groups (e.g., Boc for Trp, Trt for His, tBu for Ser) are removed simultaneously. ias.ac.in This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to capture the reactive cationic species generated during deprotection. ias.ac.in

Purification: The crude peptide obtained after cleavage is purified to a high degree (>95%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). uq.edu.authermofisher.com The purity and identity of the final product are then confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS). uq.edu.au

SPPS Step Reagents/Procedure Purpose
Resin Rink Amide MBHASolid support for synthesis, yields C-terminal amide.
Deprotection 20% Piperidine in DMFRemoves temporary Fmoc protecting group from the N-terminus.
Coupling Fmoc-amino acid, HATU, DIPEA in DMFForms the peptide bond by adding the next amino acid.
Cleavage TFA, Water, TIPS cocktailReleases the completed peptide from the resin and removes side-chain protecting groups.
Purification Preparative RP-HPLCSeparates the desired peptide from impurities and synthesis byproducts.
Analysis Analytical RP-HPLC, Mass SpectrometryConfirms the purity and verifies the molecular weight of the final peptide.

Potential Research Applications and Future Directions for Lhrh, Des Tyr 5 Chemistry and Biology

Development of Novel Research Tools Based on LHRH, Des-tyr(5)- Structure

The unique structure and biological activity of LHRH, Des-tyr(5)- make it a valuable scaffold for the development of novel research tools. Its ability to interact with specific cellular components, distinct from the parent LHRH molecule, allows for the design of probes and other reagents to investigate previously unexplored biological pathways. For instance, peptide screening, a research method that primarily uses immunoassays to identify active peptides, can utilize fragments like (Des-Pyr1)-LHRH for functional analysis and protein interaction studies. medchemexpress.com This approach is particularly useful in agent research and development. medchemexpress.com The creation of synthetic analogs of LHRH, Des-tyr(5)- can lead to the development of selective agonists and antagonists for its putative receptors, providing powerful tools to dissect its signaling cascades.

Furthermore, understanding the structure-activity relationship of LHRH, Des-tyr(5)- can inform the design of more stable and potent research compounds. Modifications to the peptide backbone or side chains can enhance its resistance to enzymatic degradation, a significant challenge in peptide-based research. scirp.org These stabilized analogs can be used in prolonged in vitro and in vivo studies to elucidate the long-term effects of LHRH, Des-tyr(5)- signaling.

Exploring LHRH-(1-5) as a Signaling Molecule in Diverse Biological Systems

Emerging evidence strongly suggests that LHRH-(1-5) is not merely an inactive metabolite but a bioactive signaling molecule with functions independent of its parent decapeptide. bioscientifica.comfrontiersin.org Research has shown that LHRH-(1-5) can exert effects that are different from, or even antagonistic to, those of LHRH. bioscientifica.com For example, while LHRH has a negative regulatory effect on its own gene expression in GT1-7 neuronal cells, its metabolite, LHRH-(1-5), stimulates LHRH-I (GNRH1) mRNA expression. bioscientifica.comoup.com This suggests that LHRH-(1-5) acts through a different receptor and signaling pathway. bioscientifica.com

The biological relevance of LHRH-(1-5) is further supported by its involvement in regulating reproductive functions and behaviors. oup.combioscientifica.com Studies have demonstrated its ability to facilitate lordosis behavior in female rats, an effect not mediated by the classical LHRH receptor. frontiersin.orgcore.ac.uk Moreover, LHRH-(1-5) has been shown to influence the pulsatile release of GnRH. nih.gov These findings highlight the importance of investigating the full spectrum of LHRH-(1-5)'s actions in various physiological and pathological contexts. The discovery that LHRH-(1-5) binds to orphan G protein-coupled receptors, GPR101 and GPR173, has provided a crucial piece of the puzzle, opening up new avenues for research into its downstream signaling pathways. core.ac.uknih.gov

Rational Design of Peptidomimetics and Non-Peptide Analogues with Modified Position 5

The rational design of peptidomimetics and non-peptide analogues based on the structure of LHRH, Des-tyr(5)- holds significant promise for developing research probes with improved pharmacological properties. oup.comresearchgate.net Peptidomimetics are compounds that mimic the essential elements of a peptide but have modified chemical structures to enhance properties like stability, bioavailability, and receptor affinity. aacrjournals.org

One approach involves substituting amino acids at specific positions. For instance, replacing the tyrosine at position 5 with other amino acids or non-natural residues can lead to analogues with altered binding affinities and biological activities. nih.gov The goal of such modifications is often to stabilize the peptide's conformation, such as the β-turn structure that is crucial for receptor binding in many LHRH analogues. researchgate.net For example, introducing a D-amino acid at position 6 is a common strategy to stabilize the U-shaped conformation of LHRH and improve receptor binding. researchgate.net While not directly modifying position 5, this highlights the importance of conformational stability in designing active analogues.

The development of non-peptide analogues represents a further step in overcoming the limitations of peptide-based compounds. d-nb.info These small molecules are designed to mimic the three-dimensional pharmacophore of LHRH, Des-tyr(5)- and interact with its receptors, but their non-peptidic nature offers advantages in terms of oral bioavailability and resistance to proteolysis. aacrjournals.org

Modification Strategy Rationale Potential Outcome Reference
Amino Acid Substitution at Position 5 To explore structure-activity relationships and alter receptor binding.Analogues with modified agonist or antagonist activity. nih.gov
Stabilization of β-turn Conformation To enhance receptor binding affinity.More potent and stable research probes. researchgate.net
Development of Non-Peptide Mimetics To improve oral bioavailability and resistance to degradation.Orally active research tools with enhanced in vivo efficacy. aacrjournals.orgd-nb.info

Targeted Delivery Systems for Research Agents

The specificity of LHRH analogues for their receptors, which are often overexpressed on certain cell types, makes them excellent candidates for targeted delivery systems in a research context. mdpi.comresearchgate.net This approach allows for the selective delivery of various payloads, such as imaging agents or other research compounds, to specific cells or tissues, thereby minimizing off-target effects and enhancing experimental precision.

Conjugating LHRH, Des-tyr(5)- or its analogues to reporter molecules is a powerful strategy for non-invasive imaging research. researchgate.net These reporter molecules can include fluorescent dyes, radioisotopes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or contrast agents for magnetic resonance imaging (MRI). oncotarget.comnih.gov By attaching these reporters to a targeting peptide like an LHRH analogue, researchers can visualize the distribution and dynamics of the peptide's receptors in real-time within a living organism.

This technique has been successfully employed using LHRH analogues to target LHRH receptors on cancer cells. oncotarget.com The development of LHRH, Des-tyr(5)-based imaging agents would allow for the specific visualization of its own receptors (GPR101 and GPR173), providing invaluable insights into their expression patterns and roles in various biological processes.

LHRH analogues have been extensively investigated as carrier peptides to deliver therapeutic agents to cells that overexpress LHRH receptors. mdpi.comnih.gov This same principle can be applied in a research setting to deliver specific research compounds to cells expressing the receptors for LHRH, Des-tyr(5)-. By conjugating a research compound of interest to an LHRH, Des-tyr(5)- analogue, it is possible to direct that compound to cells expressing GPR101 or GPR173.

This targeted delivery approach can be used to study the function of these receptors by delivering specific inhibitors or activators. It can also be used to investigate the intracellular fate of the research compound once it is delivered to the target cell. For example, LHRH analogues have been conjugated to various cytotoxic drugs for targeted cancer therapy research. mdpi.comresearchgate.net Similarly, LHRH, Des-tyr(5)- could be used to deliver molecular probes to study the cellular machinery associated with its signaling pathways.

Targeted Delivery Application Payload Research Goal Reference
Imaging Research Fluorescent dyes, radioisotopes, MRI contrast agentsVisualize the distribution and dynamics of LHRH, Des-tyr(5)- receptors. researchgate.netoncotarget.comnih.gov
Targeted Compound Delivery Receptor inhibitors, activators, molecular probesInvestigate receptor function and intracellular signaling pathways. mdpi.comnih.gov

Elucidating the Full Spectrum of LHRH Metabolite Functions

The discovery of the biological activity of LHRH-(1-5) challenges the traditional view of peptide degradation as a simple inactivation process. bioscientifica.comfrontiersin.org It is now becoming clear that the metabolism of neuropeptides can generate fragments with their own distinct biological functions. Therefore, a crucial future direction is to elucidate the full spectrum of functions of all LHRH metabolites, not just LHRH-(1-5).

The primary enzyme responsible for the cleavage of LHRH to produce LHRH-(1-5) is the zinc metalloendopeptidase EC 3.4.24.15 (EP24.15). bioscientifica.compsu.edu This enzyme is also involved in the metabolism of other neuropeptides, suggesting a broader role in generating bioactive peptide fragments. psu.edu Further research is needed to identify and characterize other metabolites of LHRH and to determine their physiological roles. This includes investigating their interactions with various receptors, their downstream signaling pathways, and their contributions to both normal physiology and disease states. Understanding the complex interplay between LHRH and its various metabolites will provide a more complete picture of the regulatory networks controlled by this important neuropeptide system.

Investigating the Role of Des-tyr(5) Modifications in Receptor Subtype Selectivity

The selectivity of an LHRH analog for different receptor subtypes is a key determinant of its biological effect. The central domain of the LHRH peptide, spanning residues 5 through 8, is a major determinant of receptor selectivity. cabidigitallibrary.org This region is where most variations are found among naturally occurring GnRH forms. cabidigitallibrary.org The Tyr5 residue, in particular, establishes critical hydrophilic and hydrophobic interactions with residues in the transmembrane domains of the GnRH receptor. pnas.org Therefore, deleting this residue, as in LHRH, Des-tyr(5)-, is expected to significantly alter the peptide's binding profile and its ability to distinguish between receptor subtypes.

Research on chimeric and substituted LHRH analogs has demonstrated the critical role of the fifth position in modulating receptor interaction and subsequent signaling. For example, substituting Tyr5 with Histidine (His), as seen in GnRH-II, enhances binding potency but can reduce the efficacy for stimulating gonadotropin release via the classical Gαq/11 pathway. oup.com More specifically, studies comparing GnRH-I and GnRH-II have shown that they are functionally distinct. GnRH-I is more potent in stimulating inositol (B14025) phosphate (B84403) (IP) production, the signaling pathway active in pituitary gonadotropes, while GnRH-II is more potent at inhibiting cancer cell growth. oup.comnih.gov The replacement of Tyr5 in GnRH-I with His5 was found to produce the highest increase in antiproliferative potency, highlighting a shift in signaling outcome based on a single amino acid change at this position. oup.comnih.gov

These findings support the concept of "ligand-induced selective signaling," where the conformation of the ligand-receptor complex dictates which intracellular pathway is activated. oup.com An analog like LHRH, Des-tyr(5)-, lacking the key Tyr5 residue, would likely exhibit a profoundly different binding orientation and affinity for the receptor. It is plausible that this modification could create an analog with a novel selectivity profile, potentially favoring receptor conformations that trigger specific, non-classical signaling pathways (e.g., antiproliferative) over others (e.g., gonadotropin release).

Future research should focus on direct binding assays of LHRH, Des-tyr(5)- against various known and potential LHRH receptor subtypes. Such studies would clarify its affinity and selectivity, revealing whether the deletion of Tyr5 results in a loss of function or a gain of novel selective properties.

Table 1: Effect of Amino Acid Modifications at Position 5 on LHRH/GnRH Analog Activity

Analog/ModificationObserved Effect on Receptor Interaction/SignalingReference
[His⁵]GnRH-IEnhances binding potency but reduces LH-releasing efficacy. Significantly increases antiproliferative potency. oup.comoup.comnih.gov
GnRH-II (contains His⁵)More potent than GnRH-I in inhibiting cell growth; less potent in stimulating inositol phosphate production. oup.comnih.gov
[D-Tyr⁵]LHRHExhibited 40% lower LH release compared to native LHRH, indicating reduced activity. vulcanchem.com
N-Methylation at Tyr⁵Resulted in lower clearance rates (slower metabolism) but reduced agonist activity. nih.gov
Des-tyr(5)-LHRH (Predicted)Expected to have reduced receptor affinity and potentially altered receptor subtype selectivity and signaling outcomes. vulcanchem.com

Understanding the Interplay between LHRH, Des-tyr(5)- and Growth Factor Signaling Pathways

A significant aspect of LHRH analog function, particularly in oncology, is its ability to interact with growth factor signaling pathways. In many cancer cells, LHRH receptors are coupled to Gαi proteins, which, upon activation, can initiate a cascade that counteracts the mitogenic (growth-promoting) effects of growth factors like Epidermal Growth Factor (EGF) and Insulin-like Growth Factor (IGF-I). frontiersin.orgresearchgate.netmdpi.com The established mechanism involves the LHRH receptor activating a phosphotyrosine phosphatase (PTP), which dephosphorylates and thereby inactivates growth factor receptors such as the EGF-R. frontiersin.orgmdpi.com This crosstalk effectively shuts down pro-proliferative downstream pathways, including the MAPK and PI3K/AKT cascades. mdpi.comspandidos-publications.com

The structure of the LHRH analog is paramount in defining the nature of this interplay. The native peptide is susceptible to cleavage at the Tyr5-Gly6 bond by the enzyme metalloendopeptidase EC 3.4.24.15, which produces a pentapeptide fragment, GnRH-(1-5). nih.govoup.com Strikingly, this metabolite has effects that are opposite to the full-length LHRH analogs. Studies using the Ishikawa endometrial cancer cell line have shown that GnRH-(1-5) stimulates EGF release and increases the phosphorylation of the EGF receptor at multiple sites, thereby promoting cell migration. oup.comnih.govfrontiersin.org This action is not mediated by the classical LHRH receptor but through a separate orphan G protein-coupled receptor, GPR101. nih.govfrontiersin.org

This opposing function of the GnRH-(1-5) fragment underscores the critical importance of the peptide's integrity around position 5. The deletion of Tyr5 in LHRH, Des-tyr(5)- creates a molecule that is neither the full-length analog nor the GnRH-(1-5) fragment. Its interaction with growth factor signaling is therefore uncertain. It might retain some ability to activate the LHRH receptor and inhibit growth factor pathways, although likely with reduced affinity. vulcanchem.com Alternatively, its altered structure could prevent it from effectively initiating the PTP-mediated cascade or even lead to novel, uncharacterized interactions. For instance, studies have shown that GnRH-II, but not GnRH-I, can transactivate the EGF receptor in trophoblast cells, indicating that subtle changes in the ligand can completely alter the signaling crosstalk. cas.cn

Investigating how LHRH, Des-tyr(5)- modulates the signaling of key growth factors like EGF, IGF-I, and Vascular Endothelial Growth Factor (VEGF) is a critical future direction. nih.gov This research would elucidate its potential as either an inhibitor or an enhancer of cellular proliferation and angiogenesis, defining its therapeutic relevance.

Table 2: Crosstalk between LHRH Analogs/Fragments and EGF Receptor Signaling

CompoundMechanismEffect on EGF Receptor (EGF-R) PathwayReference
LHRH Agonists (e.g., Triptorelin)Activate LHRH-R coupled to Gαi, which stimulates phosphotyrosine phosphatase (PTP) activity.Inhibits EGF-R phosphorylation and downstream signaling (e.g., MAPK, PI3K/AKT), reducing cell proliferation. frontiersin.orgmdpi.commdpi.com
GnRH-IICan transactivate the tyrosine kinase activity of the EGF-R in certain cell types (e.g., trophoblasts).Stimulates EGF-R signaling to promote cell invasion. cas.cn
GnRH-(1-5) FragmentBinds to GPR101, stimulating EGF release and subsequent EGF-R activation.Stimulates EGF-R phosphorylation at multiple sites, promoting cell migration. oup.comnih.govfrontiersin.org
LHRH, Des-tyr(5)- (Hypothesized)Unknown. The deletion of Tyr5 could alter binding to the LHRH-R and subsequent crosstalk.Effects are undetermined; could potentially have reduced inhibitory action or novel interactions.N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.